molecular formula C8H13NO3 B1525606 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 783349-92-8

1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1525606
M. Wt: 171.19 g/mol
InChI Key: RRHNHROUKUVAHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid are typically organocatalytic enantioselective Michael addition reactions . These reactions involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .

Scientific Research Applications

Magnetic Resonance Probes

Stable free radicals like sterically shielded nitroxides of the pyrrolidine series demonstrate high stability in biological systems, making them useful as molecular probes and labels in biophysical and biomedical research, especially in magnetic resonance spectroscopy and imaging. A novel synthesis method for 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of carboxy-Proxyl, has been developed. This method uses commercially available reagents to prepare several new spin labels and probes of the 2,2,5,5-tetraethylpyrrolidine-1-oxyl series, offering insights into their reduction behavior in biological environments (Dobrynin et al., 2021).

Bio-Based Thermosets

In the realm of materials science, a carboxylic acid functional trimer synthesized from the reaction of isosorbide with maleic anhydride has been used to cross-link epoxidized sucrose soyate (ESS), leading to the creation of degradable thermosets. These thermosets are notable for their combination of hardness and flexibility, addressing sustainability and recycling needs while achieving desirable material properties. This application showcases the potential of such compounds in improving the sustainability and performance of polymeric materials (Ma, Webster, & Jabeen, 2016).

Organic Synthesis and Catalysis

In organic synthesis, α,β-unsaturated carboxylic acids, through Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes, facilitate the production of substituted pyridines. The carboxylic acid functions as a traceless activating group, enabling the synthesis of 5-substituted pyridines with high regioselectivity. This demonstrates the utility of carboxylic acids as precursors in the synthesis of complex organic molecules, enhancing the scope of synthetic methodologies (Neely & Rovis, 2014).

Dielectric Materials

Research on homochiral trinuclear nickel(II) complexes derived from pyrrolidine-based carboxylic acids has led to materials with significant dielectric anisotropy. These materials demonstrate considerable potential in electronic and optoelectronic applications, underscoring the role of organometallic frameworks in developing new functional materials with unique electronic properties (Fu et al., 2007).

Molecular Complexation

The carboxylic acid group's role in molecular complexation, particularly in the binding and recognition of nucleotide bases, highlights its utility in biochemistry and molecular biology. Carboxylic acids in molecular tweezers affect complexation behavior and can significantly alter nucleotide base selectivity, offering a tool for studying molecular interactions and designing novel biochemical probes (Zimmerman, Wu, & Zeng, 1991).

Future Directions

The future directions for the research and development of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

properties

IUPAC Name

1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNHROUKUVAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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